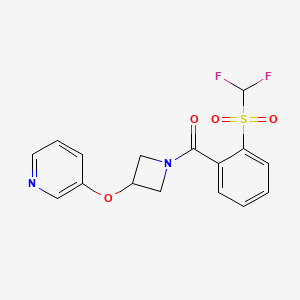

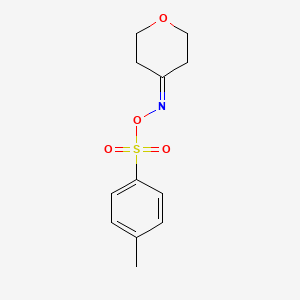

![molecular formula C8H4BrNO3 B3014419 6-溴呋喃[3,2-b]吡啶-2-羧酸 CAS No. 2138066-09-6](/img/structure/B3014419.png)

6-溴呋喃[3,2-b]吡啶-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromofuro[3,2-b]pyridine-2-carboxylic acid is a compound that belongs to the class of organic compounds known as furo[3,2-b]pyridines. These compounds contain a furan ring fused to a pyridine ring. The bromine atom at the sixth position and a carboxylic acid group at the second position are indicative of the compound's potential for further chemical modification and its reactivity.

Synthesis Analysis

The synthesis of related furo[3,2-b]pyridine compounds has been explored in various studies. For instance, a one-pot method has been developed for the preparation of furo[3,4-b]pyridine-5(7H)-ones from 2-bromopyridine-3-carboxylic acid, which is a similar compound to 6-Bromofuro[3,2-b]pyridine-2-carboxylic acid . This method involves the generation of lithium 2-lithiopyridine-3-carboxylate, followed by a reaction with carbonyl compounds to afford the desired furo[3,4-b]pyridinones . Although the exact synthesis of 6-Bromofuro[3,2-b]pyridine-2-carboxylic acid is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, such as 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been investigated using single crystal X-ray diffraction data . This compound crystallizes in the monoclinic space group and exhibits intermolecular hydrogen bonding and π-π interactions, which are crucial for the stability of the crystal structure . These findings provide insights into the potential molecular geometry and intermolecular interactions that 6-Bromofuro[3,2-b]pyridine-2-carboxylic acid may exhibit.

Chemical Reactions Analysis

The reactivity of furo[3,2-b]pyridine derivatives has been explored in various chemical reactions. For example, the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate has been shown to proceed under neutral or acidic conditions to give furo[2,3-d]pyrimidine carboxylates . Additionally, the synthesis of thieno[2,3-b]pyridines and related compounds from bromobenzofuran moieties has been reported . These studies suggest that 6-Bromofuro[3,2-b]pyridine-2-carboxylic acid could undergo similar reactions, potentially leading to a variety of heterocyclic compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-Bromofuro[3,2-b]pyridine-2-carboxylic acid are not detailed in the provided papers, the properties of similar compounds can offer some insights. For instance, the crystal structure analysis of related compounds provides information on the density and cell parameters, which are important for understanding the physical properties . The chemical reactivity of furo[3,2-b]pyridine derivatives in various reactions indicates that the bromine and carboxylic acid functional groups are reactive sites for further chemical transformations .

科学研究应用

化学合成和结构研究

分子内环化:6-溴呋喃[3,2-b]吡啶-2-羧酸参与化学合成,例如分子内环化反应。Remizov等人(2019)讨论了相关化合物5-氨基甲基-4-(1,2,3-噻二唑-4-基)呋喃-2-羧酸乙酯的反应,通过分子内反应生成各种环状化合物(Remizov 等人,2019)。

金属化和功能化:Cottet等人(2004)探索了溴代和碘代(三氟甲基)吡啶的金属化和功能化,包括6-溴呋喃[3,2-b]吡啶-2-羧酸的衍生物。本研究重点介绍了该化合物在区域穷竭功能化过程中的作用(Cottet 等人,2004)。

配位聚合物和金属有机骨架(MOF):Tabatabaee等人(2011)报道了具有吡啶二羧酸的配位聚合物的合成和晶体结构,证明了吡啶羧酸,包括6-溴呋喃[3,2-b]吡啶-2-羧酸,在形成复杂结构中的用途(Tabatabaee 等人,2011)。

抗肿瘤化合物的合成:Queiroz等人(2011)合成了6-溴呋喃[3,2-b]吡啶-2-羧酸的衍生物,评估了它们对人肿瘤细胞系的生长抑制活性。本研究强调了该化合物在开发抗肿瘤剂方面的潜力(Queiroz 等人,2011)。

光物理性质:Carvalho等人(2013)研究了相关噻吩[3,2-b]吡啶衍生物的光物理性质,这可以深入了解6-溴呋喃[3,2-b]吡啶-2-羧酸在各种溶剂和条件下的行为(Carvalho 等人,2013)。

功能化反应:Yıldırım等人(2005)对相关化合物吡唑-3-羧酸的功能化反应进行了实验和理论研究。这些发现可以外推以了解6-溴呋喃[3,2-b]吡啶-2-羧酸的反应性(Yıldırım 等人,2005)。

作用机制

Mode of Action

It is known that brominated carboxylic acids can undergo reactions such as alpha-bromination . This process involves the formation of an acid bromide, followed by enolization and a substitution reaction to give an alpha-bromo acid bromide . This could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Pyridine-2-carboxylic acid, a related compound, is known to be an endogenous metabolite of l-tryptophan and has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body . It is involved in the enzymatic oxidation of 3-hydroxyanthranilic acid by 3-hydroxyanthranilic acid oxygenase .

属性

IUPAC Name |

6-bromofuro[3,2-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO3/c9-4-1-6-5(10-3-4)2-7(13-6)8(11)12/h1-3H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJDFHIBZRMVQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1OC(=C2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

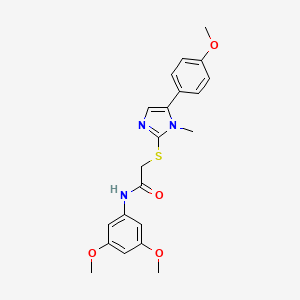

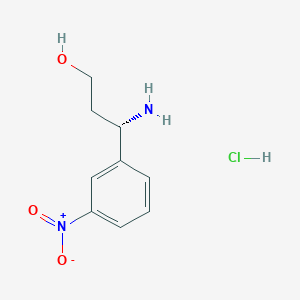

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide](/img/structure/B3014345.png)

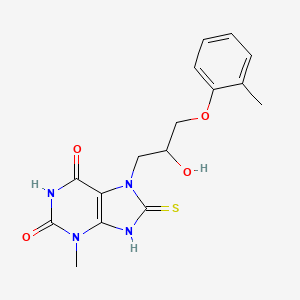

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B3014349.png)

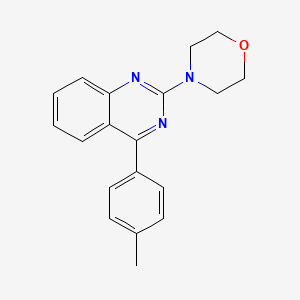

![(1R,5S)-8-(pyrazin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3014351.png)

![3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3014353.png)

![N-(3-chloro-4-methylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3014354.png)

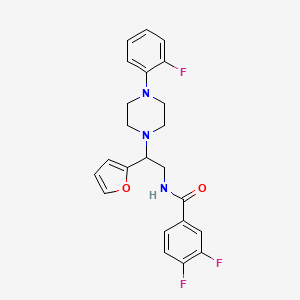

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B3014355.png)

![1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine](/img/structure/B3014359.png)